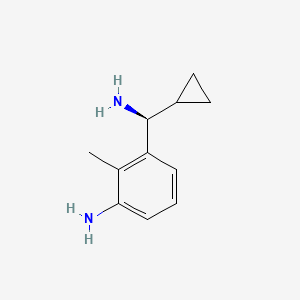
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline is a compound that features a cyclopropyl group attached to an aniline moiety. The presence of the cyclopropyl group imparts unique structural and chemical properties to the compound, making it of interest in various fields such as synthetic and pharmaceutical chemistry, and chemical biology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline can be achieved through several methods. One common approach involves the Strecker synthesis, which is a preparation of α-aminonitriles. This reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts . The first step is the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide to generate the α-aminonitrile .
Industrial Production Methods: Industrial production methods for cyclopropane-containing compounds often involve the use of catalytic systems that enable regio-, diastereo-, and enantio-selective reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The cyclopropyl group is known for its unique reactivity, which can lead to interesting reaction pathways .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of catalysts to enhance reaction rates and selectivity .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the aniline moiety .
科学的研究の応用
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of cyclopropyl-containing compounds on biological systems.
作用機序
The mechanism of action of (S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
(S)-3-(Amino(cyclopropyl)methyl)-2-methylaniline can be compared to other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones. These compounds share some structural similarities but differ in their reactivity and biological activity. The unique combination of the cyclopropyl group and the aniline moiety in this compound sets it apart from other similar compounds .
List of Similar Compounds:- Cyclopropylamine
- Cyclopropyl ketone
- Cyclopropylcarbinol
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
3-[(S)-amino(cyclopropyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-7-9(3-2-4-10(7)12)11(13)8-5-6-8/h2-4,8,11H,5-6,12-13H2,1H3/t11-/m0/s1 |
InChIキー |
NPERPOYBOSQKMA-NSHDSACASA-N |
異性体SMILES |
CC1=C(C=CC=C1N)[C@H](C2CC2)N |
正規SMILES |
CC1=C(C=CC=C1N)C(C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



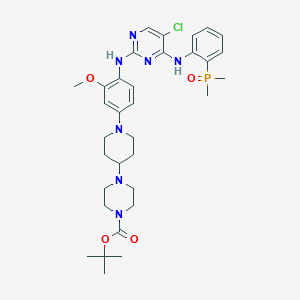


![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
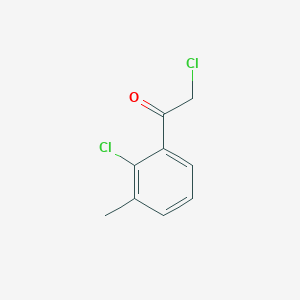
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
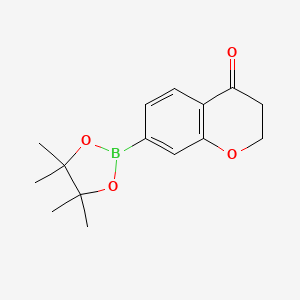
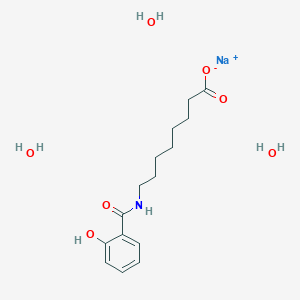
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)

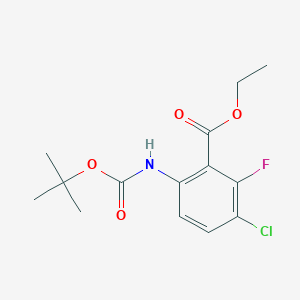
![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)
